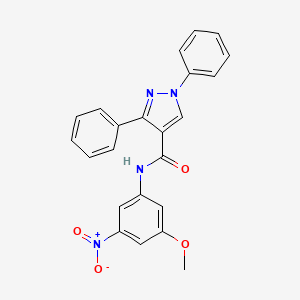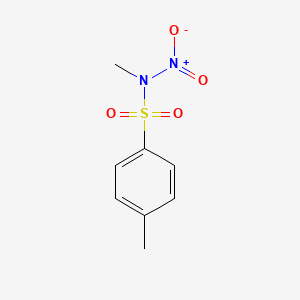![molecular formula C32H42N2O2 B11554582 1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea](/img/structure/B11554582.png)
1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea typically involves the reaction of 4-(decyloxy)aniline with 3,3-diphenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylurea: A simpler urea derivative with two phenyl groups attached to the urea moiety.
1-[4-(Decyloxy)phenyl]-3-(2-pyridinyl)urea: A related compound with a pyridinyl group instead of the diphenylpropyl group.
Uniqueness
1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea is unique due to the presence of both the decyloxy and diphenylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s solubility, stability, and potential interactions with biological targets.
Properties
Molecular Formula |
C32H42N2O2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(3,3-diphenylpropyl)urea |
InChI |
InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-15-26-36-30-22-20-29(21-23-30)34-32(35)33-25-24-31(27-16-11-9-12-17-27)28-18-13-10-14-19-28/h9-14,16-23,31H,2-8,15,24-26H2,1H3,(H2,33,34,35) |
InChI Key |
PQZGUYBOOAAAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11554504.png)
![4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11554512.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11554519.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11554533.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11554538.png)
![N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554541.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11554543.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554545.png)
![(3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11554549.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11554567.png)

![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11554587.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11554592.png)
